Cas no 1261608-16-5 (3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine)

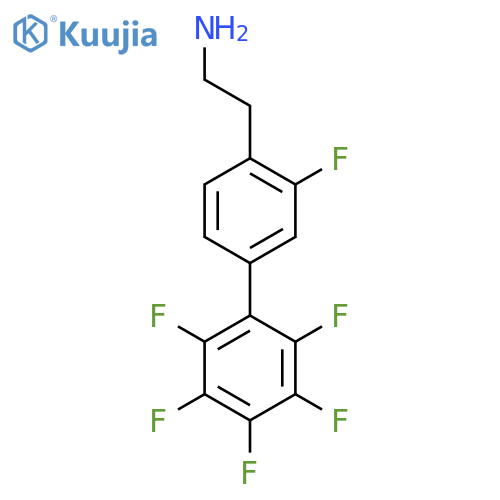

1261608-16-5 structure

商品名:3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine

CAS番号:1261608-16-5

MF:C14H9F6N

メガワット:305.218384504318

CID:4997479

3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine 化学的及び物理的性質

名前と識別子

-

- 3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine

-

- インチ: 1S/C14H9F6N/c15-8-5-7(2-1-6(8)3-4-21)9-10(16)12(18)14(20)13(19)11(9)17/h1-2,5H,3-4,21H2

- InChIKey: DDYKJPPLEDTCPE-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CCN)C1C(=C(C(=C(C=1F)F)F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 327

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26

3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003546-1g |

3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine |

1261608-16-5 | 97% | 1g |

$1579.40 | 2023-09-03 | |

| Alichem | A011003546-250mg |

3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine |

1261608-16-5 | 97% | 250mg |

$489.60 | 2023-09-03 | |

| Alichem | A011003546-500mg |

3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine |

1261608-16-5 | 97% | 500mg |

$798.70 | 2023-09-03 |

3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

1261608-16-5 (3,2',3',4',5',6'-Hexafluorobiphenyl-4-ethylamine) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 57707-64-9(2-azidoacetonitrile)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 55290-64-7(Dimethipin)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量